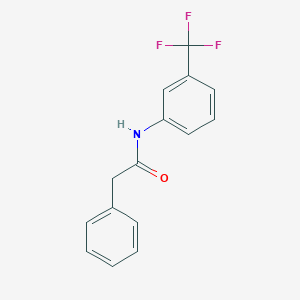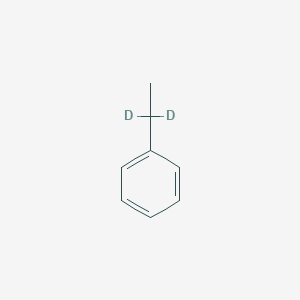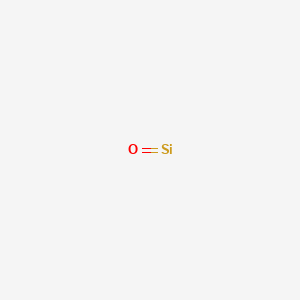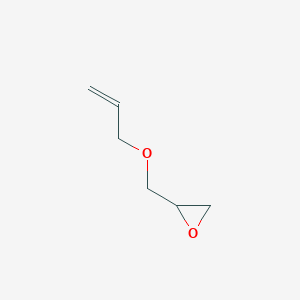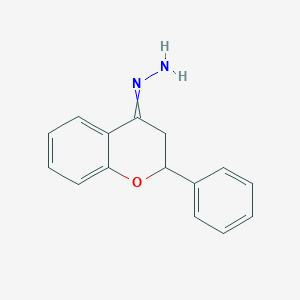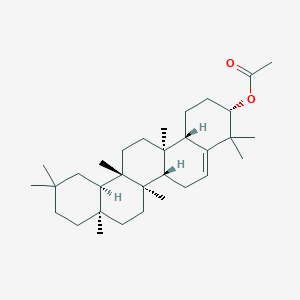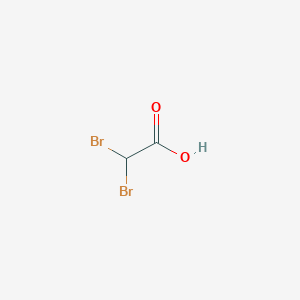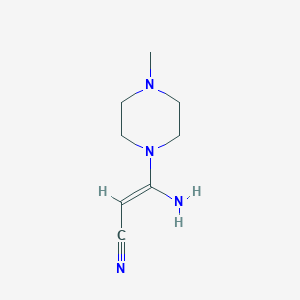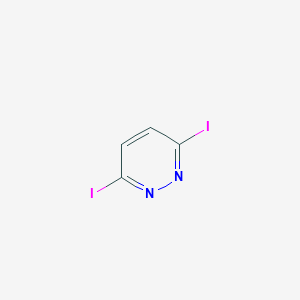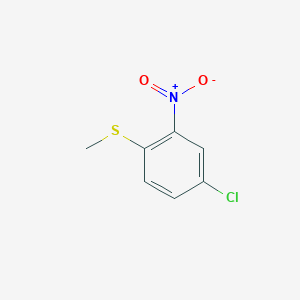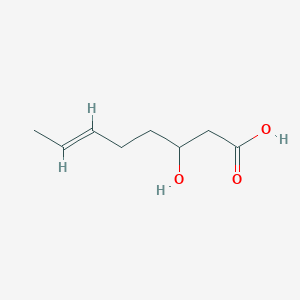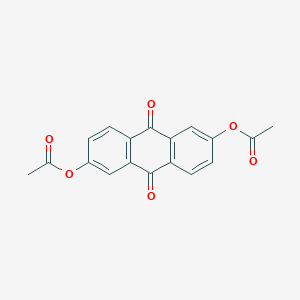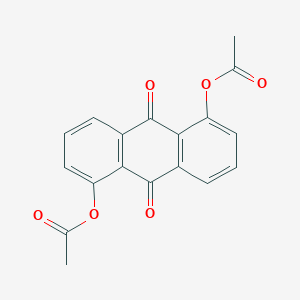
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate, also known as anthraquinone-2,6-bis(acetate), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is not fully understood. However, it has been suggested that it may act as an inhibitor of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate may induce DNA damage and cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the research on 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate. One of the directions is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a photosensitizer for photodynamic therapy, a cancer treatment that utilizes light to activate a photosensitizing agent. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for other diseases.
Conclusion
In conclusion, 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer agent and as a scaffold for the development of new drugs. Further research is needed to explore its full potential and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves the reaction of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetatee with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline solid with a melting point of 160-162 °C. This method is relatively simple and has been widely used in the preparation of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetatee derivatives.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, it has been used as a building block for the synthesis of various natural products and bioactive compounds. In materials science, it has been utilized as a precursor for the preparation of organic semiconductors and dyes. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as a scaffold for the development of new drugs.
Propiedades
Número CAS |
1747-93-9 |
|---|---|
Nombre del producto |
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate |
Fórmula molecular |
C18H12O6 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
(5-acetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)17(21)12-6-4-8-14(24-10(2)20)16(12)18(11)22/h3-8H,1-2H3 |
Clave InChI |
NNTZMAJXARTEEN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




